

# 5-fluoro-1H-benzo[d]imidazole chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-fluoro-1H-benzo[d]imidazole

Cat. No.: B157962

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An In-depth Technical Guide to **5-fluoro-1H-benzo[d]imidazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-fluoro-1H-benzo[d]imidazole** is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, a benzimidazole scaffold, is a prevalent motif found in numerous FDA-approved drugs.<sup>[1]</sup> The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability and binding affinity, making it a valuable building block in drug discovery.<sup>[1][2]</sup> This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in the development of novel therapeutics.

## Chemical Structure and Nomenclature

The fundamental structure of **5-fluoro-1H-benzo[d]imidazole** consists of a benzene ring fused to an imidazole ring, with a fluorine atom substituted at the 5-position of the benzimidazole core.<sup>[3]</sup>

- IUPAC Name: 5-fluoro-1H-benzimidazole

- Synonyms: **5-fluoro-1H-benzo[d]imidazole**, 5-fluorobenzimidazole, 6-fluoro-1H-benzimidazole[4]
- CAS Number: 1977-72-6[3][4][5]
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>FN<sub>2</sub>[4][5][6][7]
- SMILES: FC1=CC=C2NC=NC2=C1[7]

A simplified representation of the **5-fluoro-1H-benzo[d]imidazole** structure.

## Physicochemical Properties

The physicochemical properties of **5-fluoro-1H-benzo[d]imidazole** are summarized in the table below. These characteristics are crucial for its application in synthesis and drug formulation.

| Property         | Value                          | Reference |
|------------------|--------------------------------|-----------|
| Molecular Weight | 136.13 g/mol                   | [4][5][6] |
| Appearance       | White to off-white solid       | [3]       |
| Melting Point    | 132 °C                         | [4]       |
| Boiling Point    | 363.8 ± 15.0 °C (Predicted)    | [4]       |
| Density          | 1.370 ± 0.06 g/cm <sup>3</sup> | [4]       |
| pKa              | 11.69 ± 0.30 (Predicted)       | [4]       |

## Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives, including **5-fluoro-1H-benzo[d]imidazole**, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8] The general approach is a well-established method in heterocyclic chemistry.

## General Experimental Protocol: Condensation Method

A common and effective method for synthesizing the benzimidazole core is the reaction of a substituted o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.

#### Materials:

- 4-Fluoro-1,2-phenylenediamine
- Formic acid or an appropriate aldehyde (e.g., benzaldehyde for 2-substituted derivatives)
- Oxidizing agent (e.g., sodium metabisulfite,  $\text{Na}_2\text{S}_2\text{O}_5$ )[8][9]
- Solvent (e.g., Ethanol, Water)[8][9]

#### Procedure:

- Reaction Setup: The substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine) and the aldehyde (1.5 equivalents) are dissolved in a mixture of ethanol and water.[8][9]
- Addition of Oxidant: Sodium metabisulfite (0.5 equivalents) is added to the solution.[8][9]
- Reflux: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), during which the condensation and subsequent oxidative cyclization occur.[8][9]
- Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The product often precipitates out of the solution.
- Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization or column chromatography to yield the pure **5-fluoro-1H-benzo[d]imidazole** derivative.



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General workflow for the synthesis of **5-fluoro-1H-benzo[d]imidazole** derivatives.

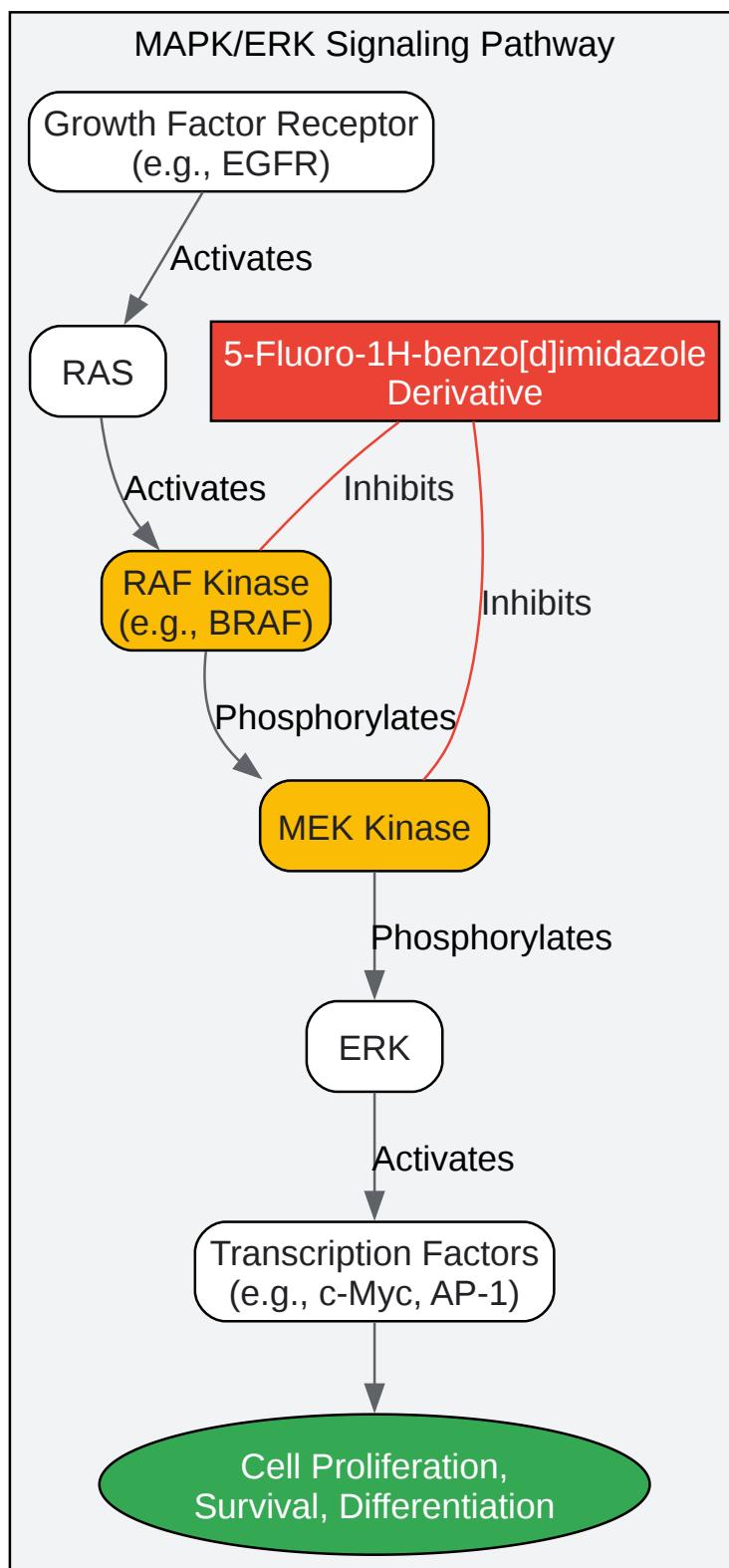
## Applications in Drug Development

The **5-fluoro-1H-benzo[d]imidazole** scaffold is a key component in the design of various therapeutic agents due to its ability to form crucial hydrogen bonds and participate in other non-covalent interactions with biological targets.<sup>[9]</sup> Derivatives have shown promise in several areas of drug discovery.

- Oncology: Derivatives have been designed as potent inhibitors of the MEK/RAF kinase complex, which is a critical component of the MAPK/ERK signaling pathway often dysregulated in cancer.<sup>[2]</sup> Others have been synthesized as DNA minor groove-binding ligands that target human topoisomerase I, a key enzyme in DNA replication, making them potential anticancer agents.<sup>[9]</sup>
- Neuropharmacology: The scaffold has been used to develop positive allosteric modulators (PAMs) of GABA-A receptors. The fluorination at specific positions can enhance metabolic stability without compromising molecular recognition at the receptor binding site.<sup>[1]</sup>
- Infectious Diseases: The benzimidazole core is present in many compounds with antimicrobial properties.<sup>[10]</sup> Furthermore, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as potential inhibitors of viral replication for pathogens like Yellow Fever Virus (YFV) and Zika Virus (ZIKV).<sup>[11]</sup>

## Example Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Derivatives of **5-fluoro-1H-benzo[d]imidazole** have been specifically engineered to act as "molecular clamps," stabilizing the MEK/RAF kinase complex and thereby inhibiting downstream signaling. This pathway is fundamental for cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy.



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Role of **5-fluoro-1H-benzo[d]imidazole** derivatives as inhibitors of the RAF/MEK complex.

## Conclusion

**5-fluoro-1H-benzo[d]imidazole** is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorine substituent, makes it an attractive starting point for designing inhibitors and modulators for a wide range of biological targets. The continued exploration of its derivatives holds significant promise for addressing unmet needs in oncology, neuropharmacology, and infectious diseases.

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